molecular formula C9H16O2S2 B14501657 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane CAS No. 64273-34-3

2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane

Cat. No.: B14501657
CAS No.: 64273-34-3
M. Wt: 220.4 g/mol
InChI Key: HFFLTEIUUSCUOC-UHFFFAOYSA-N
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Description

2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane is an organic compound that features both dithiane and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .

Mechanism of Action

The mechanism by which 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a useful intermediate in organic synthesis . The dioxolane ring provides additional stability and reactivity, allowing for diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that contain only one of these groups .

Properties

CAS No.

64273-34-3

Molecular Formula

C9H16O2S2

Molecular Weight

220.4 g/mol

IUPAC Name

2-(1,3-dithian-2-ylmethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C9H16O2S2/c1-9(10-3-4-11-9)7-8-12-5-2-6-13-8/h8H,2-7H2,1H3

InChI Key

HFFLTEIUUSCUOC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC2SCCCS2

Origin of Product

United States

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